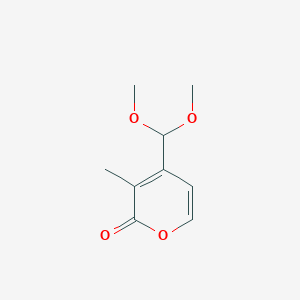![molecular formula C23H24N2O B12534113 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- CAS No. 688062-81-9](/img/structure/B12534113.png)
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- typically involves the reaction of quinoline-3-carboxylic acid with N-[1-(phenylmethyl)cyclohexyl]amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of continuous flow chemistry and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain protein kinases, which are key regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in autoimmune disorders. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- can be compared with other similar compounds, such as:
Paquinimod: Another quinoline-3-carboxamide derivative with anti-inflammatory properties.
Laquinimod: A quinoline-3-carboxamide derivative known for its immunomodulatory effects.
Quinoline-3-carboxylic acid: A simpler quinoline derivative used as a precursor in the synthesis of more complex compounds.
The uniqueness of 3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]- lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
688062-81-9 |
|---|---|
Formule moléculaire |
C23H24N2O |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-(1-benzylcyclohexyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C23H24N2O/c26-22(20-15-19-11-5-6-12-21(19)24-17-20)25-23(13-7-2-8-14-23)16-18-9-3-1-4-10-18/h1,3-6,9-12,15,17H,2,7-8,13-14,16H2,(H,25,26) |
Clé InChI |
XZAWGXJIXKEQBI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ytterbium, bis[tris(trimethylsilyl)methyl]-](/img/structure/B12534035.png)
![1-[Bis(ethylsulfanyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B12534044.png)
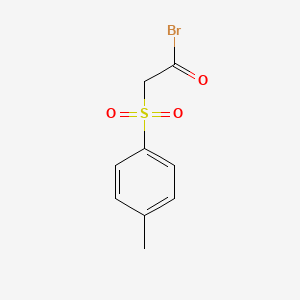

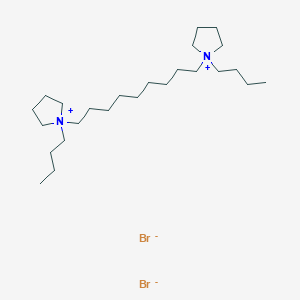
![1-(1H-Benzimidazol-2-yl)-3-phenyl-1H-pyridazino[3,4-b]indole](/img/structure/B12534075.png)
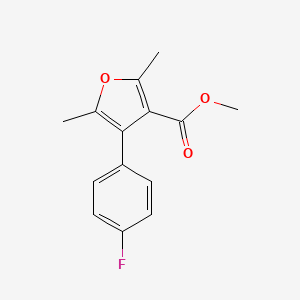
![Diethyl [2-oxo-2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B12534097.png)
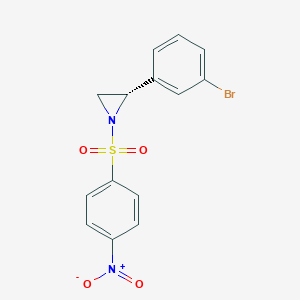
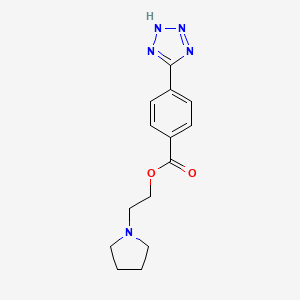
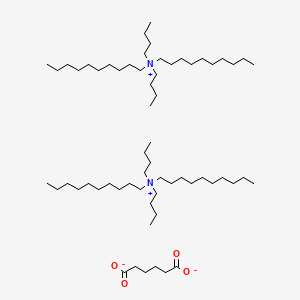

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)
